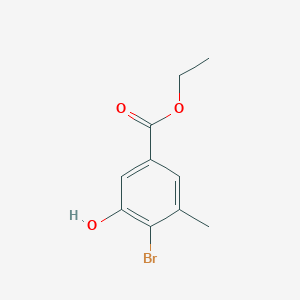

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-bromo-3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPPCNABHLJUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its decorated benzene ring, featuring a strategic arrangement of bromo, hydroxyl, methyl, and ethyl ester functional groups, makes it a versatile intermediate for the construction of more complex molecular architectures.[1] The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine position or modification of the hydroxyl and ester groups. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this valuable building block, grounded in established principles of organic chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is most effectively achieved through a two-step sequence starting from the commercially available 3-hydroxy-5-methylbenzoic acid. The chosen pathway involves:

-

Fischer-Speier Esterification: Conversion of the starting carboxylic acid to its corresponding ethyl ester.

-

Regioselective Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring at the position ortho to the activating hydroxyl group.

This sequence is strategically advantageous. Performing the esterification first protects the carboxylic acid, which could otherwise interfere with certain brominating agents. Subsequently, the powerful ortho-, para-directing effect of the phenolic hydroxyl group, coupled with the weaker directing effect of the methyl group, ensures high regioselectivity in the bromination step, favoring the desired C4 position.

Caption: Overall two-step synthesis scheme.

Part 1: Synthesis of Ethyl 3-hydroxy-5-methylbenzoate via Fischer Esterification

Causality and Mechanistic Insight: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol in this case). A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. The reaction is reversible, so using an excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product side, maximizing the yield.[1]

Experimental Protocol: Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (10.0 g, 59.5 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ethyl 3-hydroxy-5-methylbenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Data Summary: Esterification Step

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-hydroxy-5-methylbenzoic acid | C₈H₈O₃ | 152.15 | Starting Material |

| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Ethyl 3-hydroxy-5-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | Product |

Part 2: Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate via Electrophilic Bromination

Causality and Mechanistic Insight: The bromination of ethyl 3-hydroxy-5-methylbenzoate is an electrophilic aromatic substitution reaction. The benzene ring acts as a nucleophile, attacking the electrophilic bromine (Br₂). The substituents on the ring dictate the position of the incoming electrophile. The hydroxyl group (-OH) is a very strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is a weaker activating group, also an ortho, para-director.

In this specific substrate, the position para to the powerful -OH director is occupied by the ethyl ester group. Therefore, the -OH group strongly directs the incoming bromine to its two ortho positions, C2 and C4. The methyl group at C5 directs to C2, C4, and C6. Both groups cooperatively direct the electrophile to the C4 position, which is ortho to the hydroxyl group. This leads to a highly regioselective reaction, yielding the desired 4-bromo isomer as the major product. Using a polar protic solvent like acetic acid can facilitate the polarization of the Br-Br bond, enhancing the reaction.[3][4]

Experimental Protocol: Bromination

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve ethyl 3-hydroxy-5-methylbenzoate (9.0 g, 50.0 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (2.7 mL, 52.5 mmol, 1.05 eq) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (400 mL). To quench any unreacted bromine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color disappears.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Data Summary: Bromination Step

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 3-hydroxy-5-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | Starting Material |

| Bromine | Br₂ | 159.81 | Reagent |

| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |

| Ethyl 4-bromo-3-hydroxy-5-methylbenzoate | C₁₀H₁₁BrO₃ | 259.10 | Product |

Overall Experimental Workflow

The entire process, from initial setup to final product isolation, follows a logical sequence of synthesis and purification steps.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The described two-step synthesis provides a robust and reliable method for preparing Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. The pathway leverages fundamental and well-understood organic reactions, namely Fischer esterification and electrophilic aromatic substitution. The high regioselectivity of the bromination step, governed by the powerful directing effects of the hydroxyl substituent, ensures the efficient formation of the desired product, making this protocol highly suitable for laboratory-scale synthesis and for providing material for further research and development in the pharmaceutical and chemical industries.

References

-

Pearson Education. Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate. Available at: [Link].

-

Synthesis and Mechanism of Ethyl Benzoate. YouTube. Available at: [Link].

-

Saeed, A. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Oriental Journal of Chemistry, 1(4). Available at: [Link].

- Gaifutdinova, G., & Beresnev, D. (2002). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Petroleum Chemistry, 42, 353–356.

-

Lin, J., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Available at: [Link].

-

PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Available at: [Link].

- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

National Center for Biotechnology Information. Ethyl 3-bromo-5-methylbenzoate. PubChem Compound Database. Available at: [Link].

- Jadhav, G. V., & Aslam, M. (1953). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the University of Bombay, 22(5), 30-32.

- Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.

-

Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Available at: [Link].

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

QuickCompany. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Available at: [Link].

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link].

-

ResearchGate. (PDF) Methyl 4-bromo-3-hydroxybenzoate. Available at: [Link].

- Google Patents. CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link].

Sources

The Genesis and Molecular Mechanics of Marine Brominated Phenolic Compounds: A Technical Guide for Drug Development

Introduction: The Halogenated Frontier of Marine Pharmacognosy

Brominated phenolic compounds (BPs) represent a structurally diverse and pharmacologically potent class of marine secondary metabolites. The foundational discovery of marine BPs occurred in 1967, when the first two bromophenol derivatives were isolated from the red alga Rhodomela larix[1]. Since then, highly brominated phenolics have been identified across a wide phylogenetic spectrum, including red, brown, and green algae, as well as marine sponges and proteobacteria[1].

Unlike terrestrial environments where bromide is a trace element, the marine ecosystem contains approximately 0.65 mg/kg of bromide[1]. This evolutionary pressure has driven marine organisms to develop specialized enzymatic machinery to harness seawater bromide, incorporating it into organic scaffolds to serve as chemical defenses, antioxidants, and antimicrobial agents. For drug development professionals, these compounds offer unique halogen-bonded pharmacophores that are currently being investigated for anti-diabetic, anticancer, and neuroprotective applications[2].

Biosynthetic Pathways & Enzymatic Machinery

The biosynthesis of BPs is a masterclass in natural halogenation chemistry. In marine algae, this process is primarily mediated by bromoperoxidases (BPOs) , whereas in marine bacteria (such as Pseudoalteromonas species), the synthesis is governed by the highly conserved bmp biosynthetic gene locus[3].

Mechanistic Causality: Why do these organisms selectively brominate rather than chlorinate, despite the higher abundance of chloride in seawater? BPOs possess a specific redox potential that is sufficient to oxidize bromide ( Br− ) using hydrogen peroxide ( H2O2 ) but insufficient to oxidize the more electronegative chloride ( Cl− ). The enzyme generates an electrophilic bromine intermediate (often modeled as enzyme-bound Br+ or hypobromite). Concurrently, the carbon scaffolds—typically derived from the chorismate pathway or L-tyrosine[4]—undergo rapid electrophilic aromatic substitution. The electron-donating nature of the phenolic hydroxyl groups strongly directs the bulky bromine atoms to the ortho and para positions, resulting in the characteristic polybrominated motifs seen in nature.

Fig 1: Enzymatic biosynthesis pathway of marine bromophenols via bromoperoxidase.

Extraction and Isolation Methodology: A Self-Validating Protocol

Isolating high-purity BPs from complex marine matrices requires exploiting the specific physicochemical properties of the phenolic moiety. The following protocol utilizes acid-base liquid-liquid partitioning[5], designed as a self-validating system to ensure target recovery.

Step-by-Step Methodology

Step 1: Cell Lysis and Primary Solubilization

-

Action: Macerate 100 g of lyophilized algal biomass (e.g., Rhodomela confervoides) in 1000 mL of HPLC-grade Methanol (MeOH) at 25°C for 48 hours.

-

Causality: Lyophilization prevents enzymatic degradation of BPs by endogenous oxidases. MeOH is selected because it effectively disrupts the cellular matrix and solubilizes both polar and moderately non-polar secondary metabolites without inducing thermal degradation.

Step 2: Defatting and Liquid-Liquid Partitioning

-

Action: Concentrate the methanolic extract in vacuo, suspend in 200 mL of distilled water, and partition against Ethyl Acetate (EtOAc) (3 × 200 mL).

-

Causality: EtOAc acts as an intermediate-polarity solvent. It extracts the moderately polar bromophenols while leaving highly polar carbohydrates, salts, and free amino acids in the aqueous phase.

Step 3: Alkaline Partitioning (The Phenolic Isolation Step)

-

Action: Extract the combined EtOAc layer with 0.5 M Potassium Hydroxide (KOH) (3 × 100 mL).

-

Causality: Phenolic hydroxyl groups possess a pKa of ~9-10. The addition of KOH deprotonates these groups, forming highly water-soluble phenoxide anions. Neutral lipids, sterols, and non-phenolic pigments remain trapped in the EtOAc layer.

-

Self-Validation Checkpoint: The aqueous KOH layer should exhibit a distinct bathochromic shift (often turning deep yellow or brown) due to the expanded conjugation of the phenoxide ion. If no color change is observed, the biomass lacks significant phenolic content, and the extraction can be aborted to save resources.

Step 4: Reprotonation and Recovery

-

Action: Acidify the aqueous KOH extract to pH 3 using 1 M HCl, then re-extract with fresh EtOAc (3 × 100 mL).

-

Causality: Acidification reprotonates the phenoxides back into neutral bromophenols, drastically reducing their aqueous solubility and driving them back into the organic phase for recovery.

Step 5: Chromatographic Purification

-

Action: Subject the concentrated phenolic fraction to Preparative HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% Trifluoroacetic acid).

-

Causality: Reverse-phase HPLC separates individual BPs based on their degree of bromination. Highly brominated compounds are more lipophilic and will elute later than their mono- or di-brominated counterparts.

Fig 2: Self-validating extraction workflow for isolating bromophenols from marine algae.

Pharmacological Mechanisms & Drug Development

The pharmaceutical appeal of marine BPs lies in the unique stereoelectronic properties imparted by bromine. Bromine is highly electronegative, bulky, and polarizable. In the context of drug-receptor interactions, these atoms facilitate strong halogen bonding (where the electron-deficient "σ-hole" of bromine interacts with Lewis bases in protein pockets) and enhance the lipophilicity of the molecule, improving cellular permeability.

Antioxidant Kinetics and f-HAT Mechanism

BPs are exceptionally potent hydroperoxyl radical (HOO•) scavengers. Mechanistic studies utilizing density functional theory (DFT) reveal that their primary mode of action is formal hydrogen atom transfer (f-HAT) [6]. Causality: The heavy bromination of the aromatic ring withdraws electron density, lowering the pKa of the phenolic hydroxyl group. In aqueous physiological media, this allows the catechol groups to exist in a deprotonated state, which drastically accelerates the rate of radical neutralization compared to non-halogenated terrestrial polyphenols[6].

Enzyme Inhibition Profiles

BPs have shown remarkable efficacy in inhibiting key metabolic and synthetic enzymes. For instance, highly brominated derivatives from R. confervoides act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major target for anti-diabetic therapies[2]. Furthermore, symmetric bromophenol dimers isolated from Odonthalia corymbifera demonstrate strong Tyrosinase inhibition, which is critical for regulating melanin biosynthesis[7]. Interestingly, this tyrosinase inhibition is driven by the structural geometry of the 2,3-dibromo-4,5-dihydroxylbenzyl moieties rather than simple copper chelation[7].

Table 1: Quantitative Pharmacological Data of Key Marine Bromophenols

| Compound Class / Source | Target / Assay | Efficacy Metric | Mechanistic Causality |

| BPs (4.1–4.4) (R. confervoides) | PTP1B Inhibition (Anti-diabetic) | IC₅₀: 0.84 – 2.4 μM | Highly brominated benzyl units enhance halogen bonding and hydrophobic packing within the enzyme's active site[2]. |

| BP-II (C-C linked dimer) (Marine Algae) | HOO• Scavenging (Lipid Media) | k : 1.76 × 10³ M⁻¹ s⁻¹ | The C-C linkage provides optimal steric alignment for formal hydrogen atom transfer (f-HAT)[6]. |

| BP-I (C-O-C linked dimer) (Marine Algae) | HOO• Scavenging (Aqueous Media) | k : 1.96 × 10⁹ M⁻¹ s⁻¹ | Lowered pKa due to polybromination drives rapid radical neutralization via the deprotonated catechol group[6]. |

| Symmetric Dimers (1 & 2) (O. corymbifera) | Tyrosinase Inhibition | IC₅₀: 5.2 μM & 11.0 μM | Multibromination increases efficacy via allosteric or hydrophobic interactions, bypassing standard Cu-chelation pathways[7]. |

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Synthetic Strategy

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester functionality on the aromatic ring makes it a versatile intermediate for further synthetic transformations. The bromine atom, for instance, can readily participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthetic approach detailed herein focuses on the regioselective bromination of Ethyl 3-hydroxy-5-methylbenzoate. This method leverages the principles of electrophilic aromatic substitution, where the hydroxyl and methyl groups on the benzene ring direct the incoming electrophile (bromine) to a specific position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Both are also ortho, para-directors.

In the starting material, Ethyl 3-hydroxy-5-methylbenzoate, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The position ortho to the methyl group is C4 and C6, and the para position is C2. The combined directing effects of both the hydroxyl and methyl groups strongly favor the substitution of bromine at the C4 position, which is ortho to the hydroxyl group and ortho to the methyl group. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the elimination of a proton to restore aromaticity.

Experimental Protocol

This protocol provides a method for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate from Ethyl 3-hydroxy-5-methylbenzoate using elemental bromine as the brominating agent.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3-hydroxy-5-methylbenzoate | ≥98% | Commercially Available | Starting material. |

| Bromine (Br₂) | Reagent Grade | Commercially Available | Highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood. |

| Acetic Acid | Glacial | Commercially Available | Solvent. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | Solvent for extraction. |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | Commercially Available | For quenching excess bromine. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |

| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Magnetic stirrer and stir bar | - | - | - |

| Addition funnel | - | - | For controlled addition of bromine solution. |

| Ice bath | - | - | For temperature control. |

| Separatory funnel | - | - | For extraction. |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-hydroxy-5-methylbenzoate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.05 eq) in glacial acetic acid. Caution: Bromine is highly volatile and corrosive. This step must be performed in a fume hood.

-

Bromination Reaction: Transfer the bromine solution to an addition funnel and add it dropwise to the stirred solution of Ethyl 3-hydroxy-5-methylbenzoate over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.[1][2] After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine. The orange/red color of the bromine should disappear.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the hydroxyl proton (a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (259.1 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

-

Melting Point: A sharp melting point range for the purified solid product indicates high purity.

Safety Precautions

-

Bromine: Elemental bromine is highly toxic, corrosive, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a bromine spill kit readily available.

-

Glacial Acetic Acid: Corrosive and can cause burns. Handle with care and appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the amount of bromine. |

| Loss of product during work-up. | Ensure complete extraction and careful handling during washing steps. | |

| Formation of Di-brominated By-product | Excess bromine or elevated reaction temperature. | Use the recommended stoichiometry of bromine. Maintain the reaction temperature at 0-5 °C during the addition of bromine.[1][2] |

| Product is an oil or difficult to crystallize | Impurities present. | Purify the crude product using column chromatography. |

References

- BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.

- Google Patents. Bromination of hydroxyaromatic compounds.

- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.

Sources

using Ethyl 4-bromo-3-hydroxy-5-methylbenzoate as a chemical intermediate

An In-Depth Technical Guide to the Application of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of four distinct functional groups—an ethyl ester, a hydroxyl group, a bromine atom, and a methyl group—on a central benzene ring provides multiple, orthogonal sites for chemical modification. This unique architecture allows for the sequential and selective introduction of molecular complexity, making it an important intermediate in the synthesis of high-value molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its application in key chemical transformations that are foundational to drug discovery and development.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The key properties of a structurally related isomer, Ethyl 3-bromo-4-hydroxy-5-methylbenzoate, are summarized below, which provide a strong reference for the title compound.

| Property | Value | Source |

| CAS Number | 2092777-10-9 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.1 g/mol | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C | |

| InChI Key | POYSVXXFPZTGIW-UHFFFAOYSA-N |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the ethyl group's quartet and triplet, the methyl singlet, and a broad singlet for the hydroxyl proton. ¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons with characteristic shifts due to the attached substituents, and the aliphatic carbons of the ethyl and methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal the molecular ion peak, confirming the molecular weight.[1] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive feature.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the hydroxyl group, a strong C=O stretch for the ester, and C-Br and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material before use, ensuring the absence of significant impurities that could interfere with subsequent reactions.[2]

Synthesis of the Intermediate: A Representative Protocol

The synthesis of substituted hydroxybenzoates often involves electrophilic aromatic substitution on a simpler precursor. A common and effective method for introducing a bromine atom ortho to a hydroxyl group is direct bromination. The following is a representative protocol for the synthesis of a brominated hydroxybenzoate ester, based on established chemical principles.[2]

Reaction: Bromination of Ethyl 3-hydroxy-5-methylbenzoate

Caption: Synthetic workflow for bromination.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl 3-hydroxy-5-methylbenzoate (1.0 eq.) and a suitable solvent such as dichloromethane or glacial acetic acid.[2]

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial for controlling the reaction's exothermicity and selectivity.

-

Reagent Addition: Dissolve the brominating agent (e.g., liquid bromine, 1.0-1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the cooled solution over 30-60 minutes. Maintaining a low temperature during addition minimizes the formation of dibrominated by-products.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.[2] If an organic solvent was used, extract the aqueous layer. Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Core Applications in Synthesis: A Gateway to Molecular Diversity

The true utility of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate lies in the selective reactivity of its functional groups. This allows for a modular approach to building complex molecules.

Caption: Key reaction pathways for the intermediate.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is an excellent nucleophile, especially after deprotonation. This enables the straightforward formation of ether and ester linkages, which are prevalent in pharmacologically active molecules.

Protocol: General Williamson Ether Synthesis

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq.) in a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq.). Stir the suspension at room temperature for 30 minutes to form the phenoxide anion.

-

Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1-1.5 eq.).

-

Reaction: Heat the mixture (typically 50-80°C) and stir for 4-24 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by column chromatography.

Causality: The use of a polar aprotic solvent stabilizes the phenoxide intermediate without solvating it so strongly as to hinder its nucleophilicity. An excess of the base ensures complete deprotonation. This reaction is fundamental for modifying solubility and introducing new structural motifs.

Reactions at the Bromo Group: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-heteroatom bond formation.

Protocol: Representative Suzuki-Miyaura Coupling

-

Setup: Combine Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like aqueous sodium carbonate (2 M solution, 3 eq.) in a reaction vessel.

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).

-

Inerting: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (80-110°C) under an inert atmosphere for 6-24 hours until TLC indicates completion.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify via column chromatography to isolate the biaryl product.

Expertise & Trustworthiness: The Suzuki-Miyaura reaction is a cornerstone of modern drug synthesis. Its success relies on the careful exclusion of oxygen and the proper choice of catalyst, base, and solvent for the specific substrates involved. The formation of a biaryl scaffold from this intermediate can be a key step in constructing inhibitors for enzymes like kinases or targeting protein-protein interactions.

Reactions at the Ester Group: Hydrolysis and Amidation

The ethyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected or converted into other functional groups as needed.

Protocol: Ester Hydrolysis (Saponification)

-

Setup: Dissolve the ester (1.0 eq.) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide (2-5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitored by TLC).

-

Work-up: Remove the organic solvent under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) until the pH is ~2-3.

-

Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the product.

Significance: Converting the ester to a carboxylic acid unmasks a highly versatile functional group. This acid can then be coupled with amines to form amides (a key bond in peptides and many drugs) using standard coupling reagents like EDC/HOBt or HATU, further expanding the synthetic possibilities.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: This compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.[4]

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

-

Conclusion

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is more than just a chemical; it is a strategic platform for molecular construction. Its orthogonally reactive sites empower chemists to perform selective, high-yield transformations including O-alkylation, palladium-catalyzed cross-coupling, and ester modifications. By understanding and applying the protocols outlined in this guide, researchers in drug discovery and materials science can efficiently generate diverse libraries of complex molecules, accelerating the development of novel therapeutic agents and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). General experimental procedure for the synthesis of methyl benzoate. RSC. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate. Retrieved from [Link]

- Google Patents. (2016). CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.

-

Shandong Unikem Industry Co LTD. (2025, May 12). The Diverse Applications of Sodium Benzoate. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Sodium Benzoate used for?. Retrieved from [Link]

-

Foodcom S.A. (2023, March 3). Uses of Sodium Benzoate in food and cosmetics industry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium benzoate. Retrieved from [Link]

-

ResearchGate. (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Methyl 4-bromo-3-hydroxybenzoate. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3- - Google Patents [patents.google.com]

- 3. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-bromo-3-hydroxybenzoate | 33141-66-1 [sigmaaldrich.com]

Application Note: Optimized Recrystallization Protocol for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Introduction & Physicochemical Profiling

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (MW: 259.10 g/mol , LogP: ~2.64) is a highly functionalized aromatic building block utilized extensively in pharmaceutical synthesis and drug development (). The molecule possesses a unique combination of functional groups that dictate its thermodynamic solubility profile:

-

Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor, increasing solubility in protic solvents (e.g., ethanol, methanol).

-

Ethyl Ester (-COOCH₂CH₃): Provides moderate polarity and acts as a hydrogen bond acceptor.

-

Aromatic Core with Bromo (-Br) and Methyl (-CH₃) Substituents: Imparts significant lipophilicity, drastically decreasing solubility in highly polar solvents like water ().

Based on these structural features, a mixed-solvent system (solvent/anti-solvent) is the most thermodynamically favorable approach for purification. The Ethanol-Water pair is selected as the optimal system (). Ethanol readily dissolves the compound at elevated temperatures due to complementary hydrogen bonding, while water acts as an effective anti-solvent to induce controlled supersaturation and nucleation.

Mechanistic Workflow of Recrystallization

The recrystallization process relies on the temperature-dependent solubility gradient of the compound. By dissolving the crude material in a minimal volume of hot ethanol and titrating with hot water to the cloud point, we establish a metastable zone (). Slow cooling allows the target molecules to sequentially deposit onto the growing crystal lattice, while structurally dissimilar impurities remain solvated in the mother liquor ().

Caption: Mechanistic workflow for the ethanol-water recrystallization of functionalized benzoates.

Materials and Quantitative Solubility Profiling

Reagents & Equipment

| Category | Item | Function / Specification |

| Reagents | Crude Ethyl 4-bromo-3-hydroxy-5-methylbenzoate | Target Compound (Synthesis Grade) |

| Absolute Ethanol (EtOH) | Primary Solvent (ACS Reagent, ≥99.5%) | |

| Deionized Water (diH₂O) | Anti-Solvent (18.2 MΩ·cm) | |

| Equipment | Erlenmeyer flasks & Watch glasses | Prevents rapid solvent evaporation |

| Magnetic hotplate stirrer with probe | Precise thermal control | |

| Büchner funnel & Vacuum flask | Rapid isolation of the crystal lattice |

Expected Solubility Thermodynamics

Understanding the expected solubility at various stages is critical for determining solvent volumes and preventing yield loss.

| Solvent System | Temperature (°C) | Expected Solubility | Mechanistic Role |

| Absolute Ethanol | 78 (Boiling) | High (>100 mg/mL) | Primary dissolution; breaks intermolecular solute bonds. |

| Absolute Ethanol | 20 (Room Temp) | Moderate (~20 mg/mL) | Retains structurally similar impurities in solution. |

| Deionized Water | 100 (Boiling) | Very Low (<1 mg/mL) | Anti-solvent; lowers overall dielectric compatibility. |

| 70:30 EtOH:Water | 4 (Ice Bath) | Minimal (<5 mg/mL) | Maximizes supersaturation and crystal yield. |

Step-by-Step Protocol: Ethanol-Water Recrystallization

Step 1: Initial Dissolution (Establishing the Solvated State)

-

Transfer the crude Ethyl 4-bromo-3-hydroxy-5-methylbenzoate into an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar and place the flask on a hotplate set to 75°C.

-

Add hot absolute ethanol dropwise (approx. 1-2 mL per gram of crude material) while stirring continuously.

-

Causality Note: Use the absolute minimum volume of ethanol required to achieve complete dissolution at the boiling point. Excess ethanol will drastically reduce the final yield by keeping the product dissolved even at cold temperatures.

Step 2: Hot Filtration (Optional - For Insoluble Impurities)

-

If the solution remains cloudy after the solid has dissolved (indicating insoluble impurities like silica or dust), perform a rapid hot filtration.

-

Pass the boiling solution through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean, hot Erlenmeyer flask.

Step 3: Anti-Solvent Titration (Reaching the Cloud Point)

-

Maintain the filtered ethanol solution at a gentle boil (approx. 75-80°C).

-

Begin adding hot deionized water dropwise using a Pasteur pipette.

-

Continue the dropwise addition until the solution becomes faintly turbid (cloudy) and the cloudiness does not dissipate upon swirling.

-

Self-Validation Checkpoint: If the solution "oils out" (forms a separate liquid layer) instead of becoming turbid, the compound is melting out of solution rather than precipitating. Reheat to dissolve the oil, add 1-2 mL of ethanol, and proceed with a slower cooling gradient.

-

Add 1-2 drops of hot ethanol just until the solution turns clear again. This is the optimal metastable starting point.

Step 4: Controlled Nucleation and Crystal Growth

-

Remove the flask from the hotplate. Remove the stir bar to prevent mechanical shearing of the growing crystals.

-

Cover the flask with a watch glass to prevent solvent evaporation.

-

Allow the flask to cool slowly and undisturbed to room temperature (approx. 20-25°C) over 1-2 hours.

-

Causality Note: Slow cooling is the most critical step for purity. It allows the molecules of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling causes "crashing out," which traps solvent molecules and impurities within the rapidly forming solid matrix.

Step 5: Maximizing Yield (Ice Bath Maturation)

-

Once the flask has reached room temperature and a robust crystal crop has formed, transfer the flask to an ice-water bath (0-4°C) for 15-30 minutes.

-

Causality Note: The ice bath further depresses the solubility of the compound, driving the remaining dissolved product out of the mother liquor and maximizing the percent recovery.

Step 6: Isolation and Washing

-

Assemble a Büchner funnel with a vacuum flask and wet the filter paper with a cold mixture of the recrystallization solvent (e.g., 30% EtOH / 70% Water).

-

Apply vacuum and rapidly decant the crystal slurry into the funnel.

-

Wash the crystals with 1-2 small portions (2-5 mL) of ice-cold solvent mixture.

-

Causality Note: The wash solvent must be ice-cold and contain a high ratio of anti-solvent (water) to prevent redissolving the purified crystals while effectively rinsing away the impurity-laden mother liquor adhering to the crystal surfaces.

Step 7: Drying

-

Leave the vacuum running for 10-15 minutes to pull air through the filter cake.

-

Transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator (or vacuum oven at 40°C) overnight to remove residual water and ethanol.

Troubleshooting and Process Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action |

| "Oiling Out" (Product forms a liquid oil instead of crystals) | The melting point of the compound is lower than the temperature at which it saturates the solvent. | Reheat until the oil dissolves, add slightly more ethanol, and cool much more slowly. Alternatively, add a seed crystal. |

| No Crystals Form upon cooling | The solution is too dilute (excess ethanol was used during Step 1). | Boil off some of the solvent to concentrate the solution, then repeat the cooling process. |

| Low Yield after filtration | The wash solvent was too warm, or too much primary solvent (ethanol) was used. | Ensure wash solvent is ice-cold. Evaporate the mother liquor to half volume to obtain a second crop of crystals. |

| Colored Impurities remain | Soluble colored byproducts co-crystallized with the product. | Re-dissolve in hot ethanol, add a small amount of activated carbon, perform hot filtration, and repeat crystallization. |

References

-

Title: PubChem Compound Summary for CID 11966144, 4-Bromo-3-hydroxy-5-methyl-benzoic acid ethyl ester Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education, American Chemical Society (ACS) URL: [Link]

-

Title: Chem 267. Recrystallization Source: University of Massachusetts Amherst, Department of Chemistry URL: [Link]

-

Title: Recrystallization | Organic Chemistry I Lab Source: University of Richmond Blogs URL: [Link]

-

Title: How to Purify an organic compound via recrystallization or reprecipitation? Source: ResearchGate Community Discussions URL: [Link]

Application Note: Multi-Modal Analytical Characterization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Executive Summary

The comprehensive characterization of halogenated phenolic esters is a critical requirement in pharmaceutical development and materials science. This application note details a robust, multi-modal analytical strategy for the structural elucidation and purity assessment of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate . By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Performance Liquid Chromatography (HPLC), this guide provides a self-validating framework designed to meet stringent regulatory standards.

Compound Overview & Analytical Target Profile (ATP)

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Chemical Formula: C₁₀H₁₁BrO₃, Molecular Weight: 259.10 g/mol )[1] is a highly functionalized aromatic building block. Its structure features an electron-withdrawing ester, a deactivating halogen, and electron-donating methyl and hydroxyl groups.

In alignment with ICH Q14 (Analytical Procedure Development) [2], we establish an Analytical Target Profile (ATP) prior to method execution. The ATP dictates that the analytical procedures must unambiguously confirm the regiochemistry of the aromatic substitutions, verify the isotopic signature of the bromine atom, and quantify purity with an accuracy of 98.0%–102.0% and a precision of %RSD ≤ 2.0%.

Structural Elucidation via NMR Spectroscopy

Rationale & Causality

To confirm the exact substitution pattern on the benzene ring, both ¹H and ¹³C NMR are required. DMSO-d₆ is selected as the solvent because its strong hydrogen-bonding acceptor properties slow down the proton exchange rate of the phenolic -OH group, allowing it to appear as a distinct, measurable signal rather than a broad baseline artifact.

Self-Validating Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). The TMS signal serves as an internal self-validation check, ensuring the chemical shift axis is perfectly calibrated to 0.00 ppm.

-

Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Ensure the instrument passes daily qualification checks (lineshape and sensitivity) as mandated by USP General Chapter <761> [3].

-

Processing: Apply a 0.3 Hz exponential line-broadening function to enhance the signal-to-noise ratio without compromising the resolution of the meta-coupled aromatic doublets.

Expected Quantitative Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | ~1.35 | Triplet (t, J = 7.1 Hz) | 3H | Ester -CH₃ |

| ¹H | ~2.35 | Singlet (s) | 3H | Aromatic -CH₃ (C5) |

| ¹H | ~4.30 | Quartet (q, J = 7.1 Hz) | 2H | Ester -CH₂- |

| ¹H | ~7.35 | Doublet (d, J ~ 2.0 Hz) | 1H | Aromatic H (C2) |

| ¹H | ~7.55 | Doublet (d, J ~ 2.0 Hz) | 1H | Aromatic H (C6) |

| ¹H | ~9.50 | Broad Singlet (br s) | 1H | Phenolic -OH |

Isotopic Profiling via LC-HRMS

Rationale & Causality

Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) in Negative Electrospray Ionization (ESI-) mode is utilized because the phenolic hydroxyl group readily deprotonates to form a stable phenoxide anion, yielding vastly superior sensitivity compared to positive ion mode.

Self-Validating Protocol

-

Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

-

Acquisition: Inject 2 µL into a Q-TOF LC-MS system. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

-

Internal Validation: The natural 1:1 isotopic ratio of Bromine acts as an intrinsic calibrant. If the MS spectra do not display the characteristic twin peaks separated by 2 m/z units at equal intensity, it immediately flags the presence of an isobaric interference or a calibration failure.

Expected Quantitative Data

| Ion Species | Formula | Exact m/z | Relative Abundance | Diagnostic Feature |

| [M-H]⁻ (⁷⁹Br) | C₁₀H₁₀⁷⁹BrO₃ | 256.9813 | ~100% | Base peak, loss of phenolic proton |

| [M-H]⁻ (⁸¹Br) | C₁₀H₁₀⁸¹BrO₃ | 258.9793 | ~97.3% | Characteristic 1:1 isotopic doublet |

Functional Group Verification via FT-IR

Rationale & Causality

Infrared spectroscopy provides orthogonal verification of the molecule's functional groups. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent potential halide-exchange reactions that can occur under high pressure with potassium bromide.

Self-Validating Protocol

-

Background Check: Collect a 32-scan background spectrum of the clean diamond ATR crystal. This self-validating step subtracts atmospheric H₂O and CO₂ interference.

-

Sample Analysis: Place 2 mg of the solid sample onto the crystal, apply uniform pressure, and collect 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a 4 cm⁻¹ resolution.

Expected Quantitative Data

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |

| 3200 – 3400 | Broad, Strong | O-H stretch (Phenolic, H-bonded) |

| 1710 – 1730 | Sharp, Strong | C=O stretch (Conjugated Ester) |

| 1200 – 1300 | Sharp, Strong | C-O stretch (Ester/Phenol) |

| 500 – 600 | Sharp, Medium | C-Br stretch (Aromatic Halide) |

Purity Assessment via RP-HPLC-UV

Rationale & Causality

A stability-indicating assay is required to separate the active compound from synthetic impurities. We utilize 0.1% Formic Acid in the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~ 8.5). Keeping the molecule in its neutral, protonated state prevents peak tailing and unpredictable retention time shifts.

Self-Validating Protocol

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3 µm particle size.

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

System Suitability Testing (SST): Prior to sample analysis, inject a 0.1 mg/mL standard solution five times. The system is self-validated only if the tailing factor is < 1.5 and the retention time %RSD is ≤ 2.0%.

-

Validation: The method must be validated for Specificity, Linearity, Accuracy, and Precision in strict accordance with ICH Q2(R2) guidelines[4].

Analytical Lifecycle Workflow

The following diagram maps the logical progression from initial method design to routine laboratory execution, ensuring continuous regulatory compliance.

Fig 1: Analytical lifecycle from ICH Q14 ATP definition to ICH Q2(R2) validation and routine use.

References

-

USP General Chapter <761> NUCLEAR MAGNETIC RESONANCE. United States Pharmacopeia. 3

-

Compound Details - SCHEMBL1425675 (Ethyl 4-bromo-3-hydroxy-5-methylbenzoate). SureChEMBL.1

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 4

-

ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). 2

Sources

Application Note: FT-IR Spectroscopic Characterization and Protocol for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Executive Summary

Fourier-Transform Infrared (FT-IR) spectroscopy is a foundational analytical technique for elucidating the structural framework of organic molecules. This application note provides a comprehensive, causality-driven guide to interpreting the FT-IR spectrum of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate . By dissecting the mechanistic interactions between the molecule's aromatic core, ester linkage, phenolic hydroxyl, and heavy halogen substituent, researchers can accurately map vibrational frequencies to specific structural moieties. Furthermore, this document outlines self-validating sample preparation protocols to ensure high-fidelity spectral acquisition devoid of environmental artifacts.

Structural Analysis & Causality in IR Vibrations

The interpretation of an FT-IR spectrum is not merely a matching exercise; it is an exercise in molecular physics. The vibrational frequency of any given chemical bond is dictated by Hooke's Law, which states that frequency is directly proportional to bond strength and inversely proportional to the reduced mass of the bonded atoms[1].

For Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, the spectrum is governed by several distinct structural features and their electronic interactions:

-

Aromatic Ester Conjugation: A standard saturated aliphatic ester typically exhibits a carbonyl (C=O) stretching frequency between 1735–1750 cm⁻¹[2]. However, in this molecule, the ester group is directly attached to the benzene ring. This allows the π -electrons of the aromatic ring to delocalize into the carbonyl group. This conjugation increases the single-bond character of the C=O bond, weakening its force constant and consequently lowering the absorption frequency to approximately 1715–1730 cm⁻¹[2].

-

Phenolic Hydroxyl (O-H) and Hydrogen Bonding: The hydroxyl group at position 3 is capable of extensive intermolecular hydrogen bonding. Hydrogen bonding weakens the covalent O-H bond, which broadens the absorption peak and shifts it to a lower frequency range (3200–3550 cm⁻¹) compared to a sharp, free O-H stretch[3].

-

Heavy Atom Effect (C-Br): The presence of the bromine atom at position 4 introduces a significant mass effect. According to Hooke's Law, the high atomic mass of bromine dramatically increases the reduced mass of the C-Br system, pushing its stretching vibration deep into the low-frequency "fingerprint" region, typically between 515–690 cm⁻¹[4].

Fig 1: Mechanistic causality of substituent effects on key IR stretching frequencies.

Self-Validating Sample Preparation Protocols

To obtain a high-resolution spectrum of a solid organic compound like Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, sample preparation must be meticulously controlled. The following protocols utilize a self-validating framework, ensuring that any spectral anomalies are caught and corrected before final data acquisition.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard for rapid, non-destructive analysis. It relies on total internal reflection, where the IR beam penetrates a few micrometers into the sample[5].

-

System Purge & Background Validation: Purge the sample chamber with nitrogen to remove atmospheric CO2 and water vapor[6]. Run a background scan on the clean, empty ATR crystal (Diamond or ZnSe).

-

Validation Check: The background spectrum must show a flat baseline. Any peaks at ~3400 cm⁻¹ or ~2350 cm⁻¹ indicate residual moisture or CO2 , requiring further purging or cleaning[6].

-

-

Sample Application: Place 2–5 mg of the solid Ethyl 4-bromo-3-hydroxy-5-methylbenzoate directly onto the center of the ATR crystal[7].

-

Optical Contact Enforcement: Lower the ATR pressure anvil until it clicks or reaches the manufacturer's recommended torque.

-

Causality: Solid powders have poor optical contact with the crystal. Applying pressure forces the sample into the evanescent wave field, drastically improving the signal-to-noise ratio[7].

-

-

Acquisition: Run the sample scan (typically 16–32 scans at 4 cm⁻¹ resolution) and ratio it against the background[8].

Protocol B: KBr Pellet Transmission Method

The KBr pellet method is highly sensitive but prone to moisture artifacts. Potassium bromide is completely transparent in the mid-IR region but is highly hygroscopic[5].

-

Matrix Desiccation: Dry spectroscopy-grade KBr powder in an oven at 100°C for at least 2 hours prior to use[9].

-

Causality: Absorbed water exhibits strong, broad IR absorption at ~3400 cm⁻¹ and ~1630 cm⁻¹, which will directly mask the analyte's phenolic O-H stretch and interfere with the C=O region[10].

-

-

Blank Validation: Press a pure KBr pellet and run a background scan[5].

-

Validation Check: If the blank shows an O-H stretch at 3400 cm⁻¹, the KBr is contaminated with moisture and must be re-dried[10]. Do not proceed until the blank is completely transparent.

-

-

Grinding & Matrix Dispersion: In an agate mortar, finely grind 1–2 mg of the analyte, then add ~200 mg of the validated dry KBr. Mix gently[7].

-

Causality: The sample particles must be ground to a size smaller than the wavelength of the IR light (1–2 microns) to prevent Christiansen effect scattering, which causes sloping baselines and distorted peaks[9].

-

-

Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 8–10 metric tons of pressure using a hydraulic press for 1–2 minutes[10]. The resulting pellet should be visually transparent[7].

-

Acquisition: Place the pellet in the transmission holder and acquire the spectrum[7].

Fig 2: Self-validating FT-IR sample preparation workflow for solid analytes.

Quantitative Data Summary

The following table synthesizes the expected FT-IR vibrational bands for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, mapping the quantitative wavenumber ranges to their corresponding functional groups and structural causalities.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity & Shape | Causality / Structural Note |

| 3200 – 3550 | O-H Stretch | Phenol (Position 3) | Strong, Broad | Broadened due to extensive intermolecular hydrogen bonding[3]. |

| 3000 – 3100 | C-H Stretch | Aromatic Ring | Weak, Sharp | sp2 hybridized carbon-hydrogen bonds on the benzene ring[2]. |

| 2850 – 2960 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) | Medium, Sharp | sp3 hybridized C-H bonds from the ethyl ester and methyl groups[8]. |

| 1715 – 1730 | C=O Stretch | Ester Carbonyl | Strong, Sharp | Lowered from typical aliphatic ester range (~1740 cm⁻¹) due to π -conjugation with the aromatic ring[2]. |

| 1500 – 1600 | C=C Stretch | Aromatic Ring | Medium (Multiple) | Skeletal ring breathing vibrations[2]. |

| 1100 – 1300 | C-O Stretch | Ester & Phenol | Strong (Two bands) | Asymmetric and symmetric stretching of the C-O-C ester linkage and phenolic C-O[8]. |

| 860 – 900 | C-H Bending | Aromatic (Out-of-plane) | Medium to Strong | Characteristic of isolated, meta-positioned aromatic protons (Positions 2 and 6)[4]. |

| 515 – 690 | C-Br Stretch | Aryl Bromide | Strong, Sharp | Low frequency dictated by the high reduced mass of the bromine atom[4]. |

References

- Drawell Analytical:Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JASCO Inc:Sampling Techniques for FTIR Spectroscopy.

- Kintek Press:What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Chemistry LibreTexts:12.8: Infrared Spectra of Some Common Functional Groups.

- InstaNANO:FTIR Functional Group D

- Specac Ltd:Interpreting Infrared Spectra.

- Agilent Technologies:FTIR Spectroscopy Reference Guide.

- Wiley Analytical Science:Interpretation of Infrared Spectra, A Practical Approach.

- University of Washington:Fourier Transform Infrared Spectroscopy Lab Manual.

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. instanano.com [instanano.com]

- 5. jascoinc.com [jascoinc.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. agilent.com [agilent.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. kinteksolution.com [kinteksolution.com]

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Introduction: A Versatile Scaffold for Chemical Innovation

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure presents three key functional groups amenable to selective modification: a phenolic hydroxyl group, an aryl bromide, and an ethyl ester. This strategic arrangement allows for a diverse range of derivatization reactions, enabling the synthesis of complex molecular architectures from a single, readily accessible starting material. The hydroxyl group is a prime site for O-alkylation and O-acylation, while the bromo substituent serves as a versatile handle for modern cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides detailed protocols and the underlying scientific rationale for the key derivatization reactions of this valuable synthetic intermediate.

Figure 1: Key derivatization pathways for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, making it an ideal target for etherification and esterification reactions. These modifications are fundamental for altering the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen-bonding capabilities—critical parameters in drug design.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. The reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenolic hydroxyl with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.

Causality of Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol without promoting side reactions like ester hydrolysis. Stronger bases (e.g., NaH) could be used but require more stringent anhydrous conditions.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and are suitable for the SN2 reaction mechanism.[4]

-

Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.

This protocol details the ethylation of the hydroxyl group using ethyl iodide.

Experimental Workflow Diagram

Figure 2: Workflow for O-Alkylation of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Materials & Reagents:

-

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (EtI)

-

Acetone, anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine (saturated NaCl solution)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material, followed by anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension vigorously and add ethyl iodide (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ether derivative.

Data Summary Table:

| Parameter | Value/Description |

| Starting Material | Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq) |

| Reagents | Ethyl Iodide (1.5 eq), K₂CO₃ (2.5 eq) |

| Solvent | Anhydrous Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 6-12 hours (TLC monitored) |

| Work-up | Aqueous extraction |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 80-95% |

O-Acylation (Ester Formation)

Acylation of the phenolic hydroxyl group introduces a second ester functionality. This is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and provide excellent yields. Acetyl chloride is used here as a representative example.

-

Base: A tertiary amine base like triethylamine is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product and prevents acid-catalyzed side reactions.[5]

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) is preferred as it is unreactive towards the reagents and readily dissolves the starting materials.

Procedure:

-

Dissolve Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acylated product, which can be further purified by chromatography if necessary.

Data Summary Table:

| Parameter | Value/Description |

| Starting Material | Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq) |

| Reagents | Acetyl Chloride (1.2 eq), Triethylamine (1.5 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours (TLC monitored) |

| Work-up | Aqueous extraction |

| Purification | Silica Gel Column Chromatography (if needed) |

| Expected Yield | >90% |

Derivatization at the Aryl Bromide: C-C Bond Formation

The bromo substituent on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems and other complex structures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[8][9][10]

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of ligand (e.g., PPh₃, SPhos, XPhos) can significantly impact reaction efficiency.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step of the catalytic cycle by forming a more nucleophilic "ate" complex with the boronic acid.[8][10]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the "ate" complex.

This protocol describes a typical Suzuki coupling with phenylboronic acid.

Experimental Workflow Diagram

Figure 3: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials & Reagents:

-

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Toluene and Water (e.g., 4:1 mixture)

-

Ethyl Acetate (EtOAc)

-

Celite

Procedure:

-

In a reaction vessel, combine Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the solvent system (e.g., Toluene/H₂O 4:1).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-